![molecular formula C21H22ClN3OS2 B2420535 N-(2-chloro-4-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1224015-57-9](/img/structure/B2420535.png)
N-(2-chloro-4-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-4-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H22ClN3OS2 and its molecular weight is 432. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Characterization of κ-Opioid Receptor Antagonists
A study by Grimwood et al. (2011) on κ-opioid receptor (KOR) antagonists, specifically 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), highlights the pharmacological potential of such compounds. PF-04455242 demonstrated high affinity for KORs across species and selectivity over other opioid receptors. Its efficacy in various in vivo assays suggests potential for treating depression and addiction disorders. This study underscores the therapeutic relevance of targeting specific receptors with high-affinity compounds (Grimwood et al., 2011).
Anticancer and Antidiabetic Applications of Spirothiazolidines Analogs
Flefel et al. (2019) developed a novel series of spirothiazolidines analogs demonstrating significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Some compounds also showed promising antidiabetic activities by inhibiting alpha-amylase and alpha-glucosidase enzymes. This research indicates the potential of structurally innovative compounds for treating cancer and diabetes (Flefel et al., 2019).
Discovery of ORL1 Receptor Agonists
Röver et al. (2000) discovered a series of high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, providing insights into the synthesis and optimization of compounds targeting specific receptors. These agonists exhibited selectivity and full agonistic behavior in biochemical assays, contributing to our understanding of receptor-ligand interactions and their implications for therapeutic applications (Röver et al., 2000).
Synthesis and Evaluation of Anticancer Agents
Evren et al. (2019) synthesized new derivatives of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their anticancer activity. The compounds showed selective cytotoxicity against A549 human lung adenocarcinoma cells, with one compound exhibiting high selectivity and moderate potency compared to cisplatin. This study demonstrates the potential of targeted chemical synthesis in developing new anticancer agents (Evren et al., 2019).
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS2/c1-14-7-8-16(15(22)12-14)23-18(26)13-28-20-19(17-6-5-11-27-17)24-21(25-20)9-3-2-4-10-21/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOUWUSOPLGKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

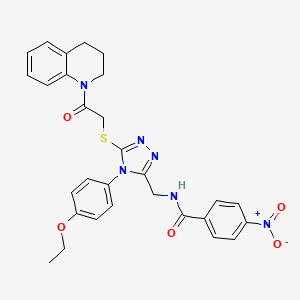
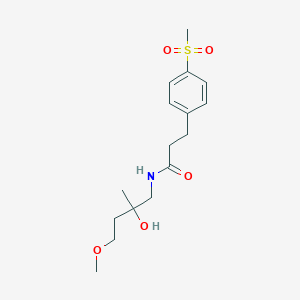
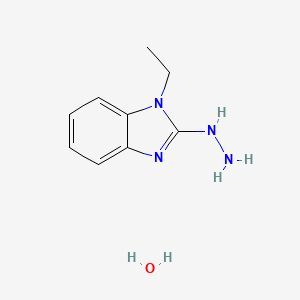

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one](/img/structure/B2420458.png)
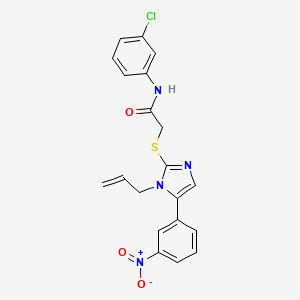
![5-bromo-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2420461.png)
![[4-Amino-2-(hydroxymethyl)phenyl]methanol](/img/structure/B2420462.png)

![5-[2-(Methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2420464.png)
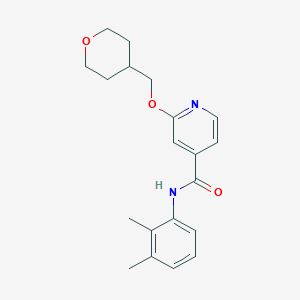
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2420471.png)

![2-Amino-4-(3-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2420474.png)